![molecular formula C8H13NOS B2964070 N-(Thiolan-3-ylmethyl)prop-2-enamide CAS No. 1690520-05-8](/img/structure/B2964070.png)
N-(Thiolan-3-ylmethyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds like N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide were synthesized in good yields (42% and 56% respectively) by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . The synthesized compounds were fully characterized by elemental analysis, NMR (1H and 13C), and mass spectral techniques .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Thiolan-3-ylmethyl)prop-2-enamide” are not explicitly mentioned in the available resources . These properties can include things like melting point, boiling point, solubility, reactivity, and stability.Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(Thiolan-3-ylmethyl)prop-2-enamide” are not explicitly mentioned in the available resources . Future research could focus on further characterizing the compound’s properties, investigating its potential uses, and developing methods for its safe and efficient synthesis.
properties
IUPAC Name |
N-(thiolan-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-8(10)9-5-7-3-4-11-6-7/h2,7H,1,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBQPXCVYLCALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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